DLPG

Descripción

Propiedades

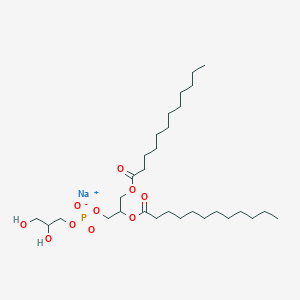

IUPAC Name |

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of DLPG Phospholipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DLPG, is a synthetic phospholipid that plays a crucial role in various scientific and pharmaceutical applications. As a member of the phosphatidylglycerol (PG) family, this compound is an anionic phospholipid characterized by the presence of a glycerol (B35011) headgroup and two lauric acid (12:0) acyl chains.[1] This structure imparts specific physicochemical properties that make it a valuable component in the formation of model membranes, such as liposomes and micelles, which are extensively used in drug delivery research and for studying lipid-protein interactions.[2][3] This technical guide provides a comprehensive overview of the core properties, characteristics, and experimental methodologies associated with this compound.

Core Physicochemical Properties of this compound

The unique behavior of this compound in aqueous environments is dictated by its molecular structure. The combination of its charged headgroup and saturated fatty acid chains results in distinct physical properties that are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C30H58NaO10P | [1] |

| Molecular Weight | 632.8 g/mol | [1] |

| Physical Form | Crystalline solid | [1] |

| Solubility | Chloroform: 2 mg/ml | [1] |

| Phase Transition Temperature (Tm) | -3 °C | Avanti Polar Lipids |

| Critical Micelle Concentration (CMC) | 0.13 mM | [4] |

| Headgroup pKa | ~3.5 | [5] |

Note: The headgroup pKa is an approximate value for phosphatidylglycerols in a lipid bilayer environment.

Aggregation Behavior

Like other amphiphilic molecules, this compound self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic acyl chains and water. This process, known as aggregation, leads to the formation of structures such as micelles and bilayers.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[6] For this compound, the CMC has been reported to be 0.13 mM.[4] Above this concentration, additional this compound monomers added to the solution will preferentially form micelles.

Role in Model Membranes and Interaction with Proteins

This compound is frequently used in the creation of model membranes to mimic the lipid bilayer of biological cells. Its anionic nature is particularly relevant for studying interactions with positively charged molecules, including peptides and proteins. The presence of this compound in a lipid bilayer can significantly influence the activity of membrane-bound enzymes and other proteins. For instance, the activity of the intramembrane protease GlpG has been shown to be sensitive to the lipid environment, with reduced activity observed in this compound-containing membranes under certain conditions.[2] This highlights the importance of specific lipid-protein interactions in modulating biological function.

Experimental Protocols

A variety of experimental techniques are employed to characterize the properties of this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence quantum yield is significantly enhanced when it partitions into the hydrophobic core of micelles.[8][9][10][11][12]

Materials:

-

This compound

-

1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Tetrahydrofuran (THF)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of DPH in THF (e.g., 10 mM).

-

Prepare a series of aqueous solutions with varying concentrations of this compound.

-

To each this compound solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration in the micromolar range (e.g., 1 µL of 10 mM DPH to 2 mL of this compound solution).

-

Incubate the samples in the dark at room temperature for at least 30 minutes to allow for equilibration and partitioning of the DPH into any micelles formed.

-

Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. For DPH, an excitation wavelength of 358 nm and an emission wavelength of 430 nm can be used.[8]

-

Plot the fluorescence intensity as a function of this compound concentration.

-

The CMC is determined as the concentration at the intersection of the two linear regions of the plot, representing the pre-micellar and post-micellar phases.[8]

Determination of Headgroup pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of ionizable groups.[13][14]

Materials:

-

This compound vesicles

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

Procedure:

-

Prepare a suspension of this compound vesicles in a 0.15 M KCl solution to maintain constant ionic strength.

-

Adjust the initial pH of the vesicle suspension to the acidic range (e.g., pH 2) by adding 0.1 M HCl.

-

Titrate the suspension with small, precise aliquots of 0.1 M NaOH.

-

After each addition of NaOH, allow the pH to stabilize and record the pH reading.

-

Continue the titration until the pH reaches the alkaline range (e.g., pH 12).

-

Plot the pH as a function of the volume of NaOH added to generate a titration curve.

-

The pKa value corresponds to the pH at the midpoint of the steepest part of the titration curve (the inflection point).

Characterization of Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm).[15][16][17][18][19]

Materials:

-

This compound vesicle suspension

-

Reference buffer (the same buffer used for the vesicle suspension)

-

Differential scanning calorimeter

Procedure:

-

Accurately weigh a known amount of the this compound vesicle suspension into a DSC sample pan.

-

Prepare a reference pan containing the same volume of the reference buffer.

-

Seal both pans hermetically.

-

Place the sample and reference pans in the DSC instrument.

-

Set the instrument to scan over a temperature range that encompasses the expected phase transition of this compound (e.g., from -20 °C to 20 °C). A typical scan rate is 1-5 °C/min.

-

Run the temperature scan, recording the differential heat flow between the sample and the reference.

-

The phase transition will appear as a peak in the thermogram. The temperature at the peak maximum is the phase transition temperature (Tm).

Vesicle Size Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[20][21][22][23][24]

Materials:

-

This compound vesicle suspension

-

Dynamic light scattering instrument

Procedure:

-

Prepare a dilute suspension of this compound vesicles in a suitable buffer. The concentration should be optimized to avoid multiple scattering effects.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement, during which a laser illuminates the sample and the fluctuations in the scattered light intensity are measured.

-

The instrument's software analyzes the correlation function of the scattered light to determine the diffusion coefficient of the vesicles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.

-

The output will be a size distribution profile of the vesicle population.

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to study the structure and conformation of the different functional groups in this compound.[25][26][27][28][29]

Materials:

-

This compound sample (e.g., as a dry film or in a suspension)

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR crystal)

Procedure:

-

Prepare the this compound sample. For a dry film, a solution of this compound in a volatile solvent can be deposited on the ATR crystal and the solvent evaporated. For a suspension, a drop can be placed directly on the crystal.

-

Acquire a background spectrum of the empty sample holder or the pure solvent.

-

Acquire the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of this compound.

-

Analyze the characteristic absorption bands to gain information about the structure. Key regions include:

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the acyl chains, which are sensitive to the conformational order (gel vs. liquid-crystalline phase).

-

~1735 cm⁻¹: C=O stretching vibration of the ester groups.

-

~1230 cm⁻¹ and ~1090 cm⁻¹: Asymmetric and symmetric stretching vibrations of the phosphate (B84403) group (PO₂⁻), respectively.

-

Visualizations

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

Indirect Influence of this compound on Membrane Protein Function

Caption: this compound's indirect influence on signaling pathways via modulation of membrane properties.

Conclusion

This compound is a versatile anionic phospholipid with well-defined physicochemical properties that make it an invaluable tool in biophysical and pharmaceutical research. Its ability to form stable model membranes allows for the detailed investigation of lipid bilayers and their interactions with other molecules. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and its assemblies. While a direct role for this compound in cell signaling is not prominently established, its influence on the physical properties of the membrane and the consequent modulation of membrane protein function underscore its importance in the broader context of cellular processes. Further research into the specific interactions of this compound with signaling proteins will continue to elucidate its role in complex biological systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational characterization of the xanthan gum glycosyltransferase GumK | PLOS Computational Biology [journals.plos.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 17. nist.gov [nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Practical Guidance for the Confident Application of Differential Scanning Calorimetry | Technology Networks [technologynetworks.com]

- 20. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. news-medical.net [news-medical.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) in Membrane Biophysics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic, anionic phospholipid that serves as a crucial component in the study of model biological membranes. Its well-defined chemical structure, coupled with its ability to form stable bilayer structures, makes it an invaluable tool for investigating a wide range of membrane-associated phenomena. This technical guide provides an in-depth exploration of the functional role of this compound in membranes, focusing on its biophysical properties, its influence on membrane structure and dynamics, and its utility in various experimental systems. Quantitative data are summarized for clarity, and detailed experimental protocols are provided to facilitate practical application in the laboratory.

Core Functions and Properties of this compound in Membranes

This compound's primary function in model membranes is to impart a net negative surface charge, mimicking the anionic character of many biological membranes, such as those found in bacteria. This anionic nature is fundamental to its role in mediating electrostatic interactions with peripheral and integral membrane proteins, peptides, and other charged molecules.

The biophysical properties of this compound are critical to its function. The saturated lauroyl (C12:0) acyl chains contribute to a relatively low phase transition temperature, allowing for the formation of fluid-phase bilayers at biologically relevant temperatures. This fluidity is essential for membrane processes such as lateral diffusion of lipids and proteins, membrane fusion, and the conformational changes of embedded proteins.

Influence on Membrane Structure

The incorporation of this compound into a lipid bilayer significantly influences its structural parameters. Key properties such as the area per lipid molecule, bilayer thickness, and hydrocarbon chain thickness are modulated by temperature and the surrounding ionic environment. As an anionic lipid, the headgroup repulsions in this compound-containing membranes lead to a larger area per lipid compared to its zwitterionic counterpart, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC).[1]

Quantitative Biophysical Data of this compound Membranes

The following tables summarize key quantitative data for this compound-containing membranes, providing a comparative overview of its fundamental biophysical properties.

| Property | Value | Conditions | Reference |

| Phase Transition Temperature (Tm) | ~ -3 °C to -5 °C | 100 mM ionic strength | [1] |

| Molecular Formula | C30H58NaO10P | - | |

| Molecular Weight | 632.739 g/mol | - |

Table 1: General Properties of this compound

| Temperature (°C) | Area per Lipid (Ų) | Bilayer Thickness (D_B) (Å) | Hydrocarbon Thickness (2D_C) (Å) | Reference |

| 20 | ~62 | ~37.5 | ~26 | [1] |

| 30 | ~64 | ~37 | ~25.5 | [1] |

| 40 | ~66 | ~36.5 | ~25 | [1] |

| 50 | ~68 | ~36 | ~24.5 | [1] |

| 60 | ~70 | ~35.5 | ~24 | [1] |

Table 2: Temperature-Dependent Structural Parameters of this compound Bilayers. [1] As temperature increases, the area per lipid expands, leading to a decrease in both the overall bilayer and hydrocarbon thickness.[1]

Interactions and Applications

This compound's anionic headgroup is a key determinant of its interactions with other molecules. It is frequently used in studies involving:

-

Antimicrobial Peptides (AMPs): The negative charge of this compound-containing membranes facilitates the initial electrostatic attraction of cationic AMPs, a critical step in their mechanism of action.

-

Membrane Proteins: this compound can influence the structure, function, and topology of integral membrane proteins. For instance, it has been used in computational studies to mimic the membrane environment of bacterial enzymes like the xanthan gum glycosyltransferase GumK.

-

Drug Delivery Systems: this compound is incorporated into liposomal formulations to modulate surface charge, which can affect circulation time, cellular uptake, and drug release kinetics.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and available equipment.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This method is a standard procedure for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[2][3][4]

Materials:

-

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (this compound) and other desired lipids (e.g., DLPC)

-

Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the desired lipids (e.g., a 1:1 molar ratio of DLPC:this compound) in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure a uniform, thin lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of MLVs.

-

Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Caption: Workflow for preparing this compound-containing liposomes.

Differential Scanning Calorimetry (DSC) of this compound Vesicles

DSC is used to measure the thermotropic phase behavior of lipid bilayers, specifically the gel-to-liquid crystalline phase transition temperature (Tm).[5][6][7]

Materials:

-

This compound liposome (B1194612) suspension (prepared as described above)

-

Reference buffer (the same buffer used for liposome hydration)

-

DSC instrument and sample pans

Procedure:

-

Sample Preparation: Carefully load a precise volume of the liposome suspension into a DSC sample pan. Load an identical volume of the reference buffer into a reference pan. Seal both pans hermetically.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Equilibrate the system at a temperature well below the expected Tm of this compound (e.g., -20°C).

-

Thermal Scan: Heat the sample and reference pans at a controlled rate (e.g., 1-2°C/min) through the temperature range of interest (e.g., -20°C to 30°C). The instrument will record the differential heat flow between the sample and the reference.

-

Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is taken as the Tm. The area under the peak is proportional to the enthalpy of the transition (ΔH).

Caption: General workflow for DSC analysis of this compound vesicles.

Small-Angle X-ray Scattering (SAXS) for Bilayer Structural Analysis

SAXS is a powerful technique for determining the structural parameters of lipid bilayers in solution, including bilayer thickness and area per lipid.[8][9][10][11]

Materials:

-

This compound liposome suspension

-

Capillary tube for sample loading

-

SAXS instrument (synchrotron source is often preferred for high flux)

Procedure:

-

Sample Loading: Load the liposome suspension into a thin-walled capillary tube and seal it.

-

Data Collection: Mount the capillary in the SAXS instrument. A collimated X-ray beam is passed through the sample, and the scattered X-rays are collected by a 2D detector. Scattering data is also collected for a buffer blank.

-

Data Reduction: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity (I) versus the scattering vector (q). The buffer scattering is subtracted from the sample scattering.

-

Data Analysis: The resulting scattering profile is analyzed using appropriate models (e.g., the Scattering Density Profile model) to extract structural parameters such as the lamellar repeat spacing (d-spacing), from which the bilayer thickness can be derived.

Factors Influencing this compound Membrane Properties

The biophysical properties of this compound-containing membranes are not static but are influenced by a variety of environmental factors. Understanding these relationships is crucial for designing and interpreting experiments.

Caption: Factors influencing this compound membrane properties.

-

Temperature: As demonstrated in Table 2, increasing temperature leads to increased lipid acyl chain motion, resulting in a larger area per lipid and a thinner bilayer.[1]

-

pH: The charge state of the glycerol (B35011) headgroup of this compound is pH-dependent. Changes in pH can alter the surface charge density and inter-lipid interactions, thereby affecting phase behavior.[1]

-

Ionic Strength: The presence of cations in the surrounding medium can screen the negative charges of the this compound headgroups, reducing electrostatic repulsion. This can lead to a decrease in the area per lipid and an increase in the phase transition temperature.

-

Lipid Composition: When mixed with other lipids, the properties of the resulting membrane will be a composite of the individual components. For example, the presence of cholesterol can modulate the fluidity and thickness of this compound-containing bilayers.

Conclusion

1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol is a versatile and indispensable tool in membrane biophysics research. Its well-characterized properties and its ability to form stable, negatively charged model membranes provide a robust platform for investigating a myriad of biological processes. By carefully controlling experimental conditions and employing the techniques outlined in this guide, researchers can leverage the unique characteristics of this compound to gain deeper insights into the complex world of biological membranes.

References

- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is small angle X-ray scattering (SAXS) - BIOSAXS GmbH [biosaxs.com]

- 9. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]

- 10. embl-hamburg.de [embl-hamburg.de]

- 11. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DLPG in Engineering Advanced Liposome Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes, artificially prepared vesicles composed of a lipid bilayer, have emerged as a cornerstone in advanced drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal carriers for targeted therapies. The physicochemical properties of liposomes, which dictate their stability, drug release profile, and in vivo fate, are intricately linked to their lipid composition. Among the various phospholipids (B1166683) utilized in liposome (B1194612) formulation, 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) plays a critical role. This technical guide provides an in-depth exploration of the function of this compound in liposome formation, detailing its impact on vesicle characteristics, relevant experimental protocols, and its involvement in cellular interactions.

The Physicochemical Impact of this compound on Liposome Properties

This compound is an anionic phospholipid, a characteristic that is central to its function in liposome formulation. The negatively charged headgroup of this compound imparts a net negative surface charge to the liposome, which has profound implications for the vesicle's stability and its interaction with biological systems.

Influence on Liposome Stability

The incorporation of this compound into a liposomal bilayer significantly enhances colloidal stability. The negative surface charge generates electrostatic repulsion between individual liposomes, preventing their aggregation and fusion, which are common causes of formulation instability. Formulations with a zeta potential of approximately ±30 mV are generally considered stable.[1]

Modulation of Liposome Size and Surface Charge

The molar ratio of this compound within a liposome formulation directly influences the vesicle's size and zeta potential. Anionic lipids like phosphatidylglycerols (PGs) contribute to a decrease in vesicle size and an increase in the magnitude of the negative zeta potential. While specific quantitative data for this compound is limited in the readily available literature, studies on the closely related 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) provide valuable insights.

Table 1: Effect of DPPG on Liposome Size and Zeta Potential

| Liposome Composition (molar ratio) | z-Average (nm) | Zeta Potential (mV) |

| DPPG | 91.5 ± 0.5 | -53.6 ± 1.1 |

| DPPG/DPPC (1:1) | 98.0 ± 1.8 | -38.8 ± 0.7 |

Data sourced from a study on DPPG and DPPC liposomes, which serves as a representative example for phosphatidylglycerols.[2]

Impact on Drug Encapsulation Efficiency

The encapsulation of therapeutic agents within liposomes is a critical parameter for their efficacy. The surface charge imparted by this compound can influence the encapsulation efficiency (EE%), particularly for charged drug molecules. For positively charged drugs, the anionic nature of this compound can enhance encapsulation through electrostatic interactions. Conversely, for negatively charged molecules, it may lead to repulsion and lower encapsulation. The overall effect on EE% is also dependent on other factors such as the drug's lipophilicity and the presence of other lipids like cholesterol.[3]

The drug-to-lipid ratio is a key factor influencing encapsulation efficiency. Generally, a higher drug-to-lipid ratio can lead to a decrease in encapsulation efficiency as the drug saturates the available space within the liposome.[4]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes, including those containing this compound.[5][6][7]

Materials:

-

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (this compound)

-

Other lipids (e.g., a neutral phospholipid like 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), cholesterol)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated

Procedure:

-

Lipid Dissolution: Dissolve this compound and other lipids in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, uniform lipid film on the inner surface of the flask. It is crucial to ensure the complete removal of the organic solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed at a temperature above the phase transition temperature (Tm) of the lipids to ensure proper vesicle formation. The Tm of this compound is -3°C. The flask is agitated (e.g., by vortexing) to facilitate the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Characterization of this compound-Containing Liposomes

Dynamic Light Scattering (DLS) for Size and Zeta Potential: DLS is a standard technique to determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of liposomes in a suspension.[8][9]

Procedure:

-

Dilute the liposome suspension to an appropriate concentration with the same buffer used for hydration to avoid changes in ionic strength that could affect the measurements.[10]

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and zeta potential using a DLS instrument. The zeta potential is calculated from the electrophoretic mobility of the liposomes in an applied electric field.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature: DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer, which provides information about its fluidity and stability.

Procedure:

-

A small, precise amount of the liposome dispersion is placed in an aluminum pan, and an empty pan is used as a reference.

-

The pans are heated at a constant rate.

-

The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. A peak in the heat flow versus temperature plot indicates the phase transition.

Role of this compound in Cellular Interactions and Drug Delivery

The anionic surface of this compound-containing liposomes plays a significant role in their interaction with cells and their subsequent fate in a biological environment.

Cellular Uptake Mechanisms

Anionic liposomes are typically internalized by cells through endocytosis.[11] Studies on liposomes with similar compositions to those containing this compound (e.g., DMPC:DMPG) have shown that clathrin-mediated endocytosis is a key pathway for their cellular uptake. This process involves the binding of the liposomes to the cell surface, followed by the formation of clathrin-coated pits that invaginate to form endosomes containing the liposomes.

Role in Gene Delivery

The negative charge of this compound is also advantageous for the delivery of genetic material like siRNA. While cationic liposomes are more commonly used for this purpose due to their ability to complex with negatively charged nucleic acids, anionic liposomes can also be effective. The mechanism is thought to involve the interaction of the anionic liposomes with the cell membrane, leading to uptake and subsequent release of the genetic material into the cytoplasm.

Conclusion

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol is a crucial component in the formulation of advanced liposomal drug delivery systems. Its anionic nature provides essential electrostatic stabilization, leading to the formation of stable, well-dispersed liposomes. The incorporation of this compound allows for the modulation of key physicochemical properties such as size and surface charge, which in turn influence drug encapsulation and cellular uptake. A thorough understanding of the role of this compound, supported by detailed experimental characterization, is paramount for the rational design and optimization of liposome-based therapeutics to achieve enhanced efficacy and safety.

References

- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 8. brookhaveninstruments.com [brookhaveninstruments.com]

- 9. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phmethods.net [phmethods.net]

- 11. Pathways of cellular internalisation of liposomes delivered siRNA and effects on siRNA engagement with target mRNA and silencing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of DLPG in Artificial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol), or DLPG, is a phospholipid frequently utilized in the construction of artificial membranes. Its unique properties make it an invaluable tool for studying a range of biomolecular interactions at the membrane interface. This guide provides an in-depth analysis of the mechanism of action of this compound in model lipid bilayers, focusing on its physicochemical properties, its role in mediating peptide and protein interactions, and the experimental methodologies used for its characterization.

Physicochemical Properties of this compound Membranes

This compound is a phospholipid characterized by two lauric acid (12:0) saturated fatty acid chains and a negatively charged phosphoglycerol headgroup. This anionic nature is a key determinant of its interaction with other molecules. In aqueous solutions, this compound self-assembles to form lipid bilayers, which can be prepared as liposomes or supported lipid bilayers for experimental studies.

Phase Behavior

The physical state of a lipid bilayer is critically dependent on temperature. The transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα) is a key characteristic. For this compound, this transition is influenced by the ionic strength of the surrounding medium.

| Parameter | Value | Conditions | Reference |

| Main Phase Transition Temperature (Tm) | ~ -5 °C | 100 mM ionic strength | [1] |

| Area per Lipid Change with Temperature | ~ 2.0 Ų/10°C | 20 - 60 °C | [1] |

Table 1: Thermotropic properties of this compound bilayers.

Mechanism of Action: Modulation of Membrane Interactions

The primary mechanism of action of this compound in artificial membranes is to serve as a model for negatively charged biological membranes, thereby facilitating the study of electrostatic interactions with various molecules, particularly cationic peptides and proteins.

Interaction with Antimicrobial Peptides (AMPs)

A significant area of research involving this compound is its use in model membranes to understand the mechanisms of antimicrobial peptides. Many AMPs are cationic and their initial interaction with bacterial membranes, which are rich in anionic lipids like phosphatidylglycerol, is electrostatic. This compound-containing artificial membranes provide an excellent platform to mimic this interaction.

The binding of AMPs to this compound-containing membranes can lead to several outcomes, including:

-

Membrane Disruption: Peptides can disrupt the bilayer integrity through various proposed mechanisms such as the "carpet-like" model, where peptides accumulate on the surface before disrupting the membrane, or the formation of "toroidal pores," where the lipid headgroups are pulled inwards to line the pore along with the peptides.[2]

-

Changes in Membrane Properties: The interaction can alter the physical properties of the membrane. For instance, the binding of cationic peptides to anionic lipid monolayers leads to an increase in surface pressure, indicating insertion of the peptide into the lipid film.

| Antimicrobial Peptide | Increase in Surface Pressure (mN m⁻¹) on DPPG Monolayer | Reference |

| Melittin | 20 | [3] |

| Magainin (MGN) | 12 | [3] |

| Cecropin (CEC) | 9 | [3] |

Table 2: Quantitative data on the interaction of various antimicrobial peptides with dipalmitoylphosphatidylglycerol (B1197311) (DPPG), a closely related phosphatidylglycerol lipid.

Experimental Protocols

A variety of biophysical techniques are employed to study the behavior of this compound in artificial membranes and its interactions with other molecules.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of lipid bilayers.

Methodology:

-

Prepare multilamellar vesicles (MLVs) of this compound by hydrating a dry lipid film.

-

Load the liposome (B1194612) suspension into the sample cell of the microcalorimeter.

-

Scan the temperature over a desired range (e.g., -20 °C to 20 °C for this compound) at a constant rate (e.g., 1 °C/min).

-

The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[4]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the topography of supported lipid bilayers (SLBs).

Methodology:

-

Prepare large unilamellar vesicles (LUVs) by extruding MLVs through a polycarbonate membrane.

-

Deposit the LUV suspension onto a freshly cleaved mica surface to allow for the formation of a supported lipid bilayer.

-

Image the SLB in a liquid cell under buffer using an appropriate AFM cantilever (e.g., silicon nitride) in a suitable imaging mode (e.g., tapping mode or contact mode).[5][6][7]

Neutron Spin Echo (NSE) Spectroscopy

NSE is a powerful technique for studying the dynamics of lipid membranes, providing information on properties like bending rigidity and membrane viscosity.

Methodology:

-

Prepare LUVs of this compound, often with specific deuterium (B1214612) labeling to enhance contrast.

-

The sample is placed in the neutron beam of an NSE spectrometer.

-

The instrument measures the intermediate scattering function, F(Q, t), which provides information on the collective motions within the membrane over nanosecond timescales.

-

Data analysis using appropriate models yields parameters such as the bending rigidity modulus.[8][9]

Fluorescence Anisotropy

This technique is used to measure membrane fluidity.

Methodology:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or trimethylammonium-DPH (TMA-DPH), into the this compound liposomes.

-

Excite the sample with polarized light and measure the emission intensity parallel and perpendicular to the excitation plane.

-

The steady-state fluorescence anisotropy is calculated from these intensities, which is related to the rotational mobility of the probe and thus the fluidity of its environment.[10]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the interactions between this compound and other molecules.

Methodology:

-

Construct a model system consisting of a this compound bilayer, water, and the molecule of interest (e.g., a peptide).

-

Choose an appropriate force field (e.g., GROMOS, CHARMM) that accurately represents the interactions between the different components.

-

Perform the simulation using software like GROMACS, running for a sufficient duration (e.g., nanoseconds to microseconds) to observe the desired interactions.

-

Analyze the trajectory to obtain information on binding modes, conformational changes, and effects on membrane structure.[11][12][13]

Visualizations

A typical experimental workflow for studying this compound artificial membranes.

Logical relationship of antimicrobial peptide interaction with a this compound membrane.

Conclusion

This compound is a versatile phospholipid that serves as a fundamental component in the construction of artificial membranes for biophysical and pharmaceutical research. Its anionic headgroup is central to its mechanism of action, enabling the study of electrostatic interactions that are crucial in many biological processes, such as the activity of antimicrobial peptides. The combination of various experimental techniques and computational simulations continues to provide a deeper understanding of the role of this compound in modulating membrane properties and mediating molecular interactions at the lipid bilayer interface. This knowledge is essential for the rational design of drug delivery systems and novel therapeutic agents.

References

- 1. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH [mdpi.com]

- 5. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]

- 6. youtube.com [youtube.com]

- 7. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutron Spin Echo Spectroscopy as a Unique Probe for Lipid Membrane Dynamics and Membrane-Protein Interactions [jove.com]

- 9. Dynamics of lipid bilayers studied by neutron spin echo spectroscopy [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nhr4ces.de [nhr4ces.de]

- 13. protocols.io [protocols.io]

In-Depth Technical Guide to the Physical Properties of 1,2-Dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature-dependent physical properties of 1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG), a crucial phospholipid in drug delivery and biomembrane research. This document details key thermotropic characteristics, structural changes, and colloidal stability parameters, supported by experimental data and detailed methodologies.

Core Physical Properties of this compound

This compound, a saturated anionic phospholipid with two 12-carbon acyl chains, exhibits distinct temperature-dependent behavior critical for its application in liposomal formulations. Its physical state and properties are significantly influenced by temperature, primarily revolving around its gel-to-liquid crystalline phase transition.

Thermotropic Properties

The most critical thermotropic parameter for this compound is its main phase transition temperature (T_m), which marks the shift from a more ordered gel phase (L_β') to a less ordered liquid crystalline phase (L_α).

Table 1: Thermotropic Properties of this compound

| Parameter | Value | Reference |

| Main Phase Transition Temperature (T_m) | -3 °C | Avanti Polar Lipids |

| Main Gel-to-Liquid Crystalline Transition | ~ -5 °C (at 100 mM ionic strength) | [1] |

Structural Properties of this compound Bilayers

The temperature significantly impacts the structural arrangement of this compound molecules within a lipid bilayer. As the temperature increases, the acyl chains become more disordered, leading to changes in the bilayer's dimensions.

Table 2: Structural Parameters of this compound Bilayers at Various Temperatures

| Temperature (°C) | Area per Lipid (Ų) | Overall Bilayer Thickness (D_B) (Å) | Hydrocarbon Chain Thickness (2D_C) (Å) |

| 20 | 58.7 | 39.0 | 28.2 |

| 35 | 61.2 | 37.9 | 27.2 |

| 50 | 63.7 | 36.8 | 26.2 |

| 65 | 66.2 | 35.7 | 25.2 |

Data sourced from Kučerka et al. (2011).[1]

Colloidal Properties of this compound Vesicles

The size and surface charge of this compound liposomes are critical for their stability and interaction with biological systems. While specific temperature-dependent data for this compound vesicle size and zeta potential are not extensively published, the general behavior of phospholipid vesicles suggests that these properties are influenced by temperature.

Experimental Protocols

Detailed methodologies for characterizing the physical properties of this compound liposomes are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (T_m) and the enthalpy of transition (ΔH) of this compound liposomes.

Methodology:

-

Liposome (B1194612) Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of this compound at a concentration of 10-20 mg/mL in the desired buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).

-

Sample Loading: Accurately weigh and hermetically seal a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan. An equal volume of the corresponding buffer is sealed in a reference pan.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected T_m (e.g., -25 °C).

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the T_m (e.g., 15 °C).

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

The T_m is determined as the peak temperature of the endothermic transition.

-

The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. The value is typically normalized to the molar amount of the lipid.

-

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius (vesicle size) and polydispersity index (PDI) of this compound liposomes as a function of temperature.

Methodology:

-

Liposome Preparation: Prepare unilamellar vesicles (e.g., by extrusion through polycarbonate membranes of a defined pore size) of this compound at a low concentration (e.g., 0.1-1.0 mg/mL) in a filtered, degassed buffer.

-

Sample Preparation: Filter the liposome suspension through a 0.22 µm syringe filter to remove any large aggregates.

-

DLS Measurement:

-

Place the sample into a clean, dust-free cuvette and insert it into the DLS instrument.

-

Equilibrate the sample at the desired starting temperature.

-

Perform measurements at a series of increasing temperatures, allowing for equilibration at each setpoint.

-

The instrument measures the intensity fluctuations of scattered light due to the Brownian motion of the vesicles.

-

-

Data Analysis:

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the measured diffusion coefficient.

-

The PDI is determined from the distribution of particle sizes.

-

Plot the mean hydrodynamic radius and PDI as a function of temperature.

-

Zeta Potential Measurement

Objective: To determine the surface charge (zeta potential) of this compound liposomes as a function of temperature.

Methodology:

-

Liposome Preparation: Prepare this compound liposomes in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure a measurable electrophoretic mobility. The lipid concentration should be optimized for the instrument (typically 0.5-1.0 mg/mL).

-

Sample Loading: Inject the liposome suspension into the measurement cell of the zeta potential analyzer.

-

Zeta Potential Measurement:

-

The instrument applies an electric field across the sample.

-

The velocity of the charged liposomes (electrophoretic mobility) is measured using laser Doppler velocimetry.

-

Perform measurements at a range of temperatures, allowing the sample to equilibrate at each temperature.

-

-

Data Analysis:

-

The Henry equation is used to calculate the zeta potential from the electrophoretic mobility.

-

Plot the zeta potential as a function of temperature.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to the Critical Micelle Concentration of DLPG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a phospholipid with significant applications in research and pharmaceutical development. This document outlines the fundamental principles of micelle formation, presents available quantitative data for this compound, details experimental protocols for CMC determination, and discusses the factors influencing this critical parameter.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant above which micelles spontaneously form in a solution.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers assemble into organized, colloidal aggregates known as micelles.[1] This process is driven by the amphiphilic nature of surfactants like this compound, which possess a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, the hydrophobic tails aggregate to minimize contact with water, forming a hydrophobic core, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. The CMC is a crucial parameter as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change significantly.[1]

Quantitative Data for this compound CMC

The critical micelle concentration of a given surfactant is not an absolute value but is influenced by experimental conditions such as temperature, pH, and the ionic strength of the buffer.[2] Currently, specific quantitative data for the CMC of this compound under a wide range of conditions is limited in publicly available literature. However, a key value has been reported by Avanti Polar Lipids, a leading supplier of high-purity lipids.

Table 1: Reported Critical Micelle Concentration of this compound

| Lipid | Acyl Chain | Critical Micelle Concentration (CMC) | Method of Determination | Source |

| This compound (12:0 PG) | 12:0 | 0.13 mM | Pyrene (B120774) Fluorescence | Avanti Polar Lipids[3] |

Note: This value was determined in-house by Avanti Polar Lipids. The specific buffer, pH, and temperature conditions for this measurement are not publicly detailed.

Factors Influencing the CMC of this compound

Several factors can significantly alter the CMC of a phospholipid like this compound. Understanding these factors is critical for the application of this compound in various formulations and experimental systems.

-

Acyl Chain Length: Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[4]

-

Temperature: The effect of temperature on CMC is complex and can vary for different surfactants. For some ionic surfactants, the CMC initially decreases with increasing temperature and then increases.

-

pH: The pH of the solution can influence the ionization state of the head group of this compound. For ionic surfactants, changes in headgroup charge affect the electrostatic repulsion between monomers, thereby altering the CMC.[5][6] An increase in headgroup repulsion typically leads to a higher CMC.

-

Ionic Strength (Buffer Composition): The presence of electrolytes in the solution can significantly impact the CMC of ionic surfactants. An increase in the concentration of counter-ions in the buffer shields the electrostatic repulsion between the charged head groups, which generally leads to a lower CMC.[7]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for the effective use of this compound. The following are detailed methodologies for two common and robust techniques used to measure the CMC of phospholipids (B1166683).

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is a highly sensitive method that utilizes the fluorescence properties of a probe, such as pyrene, which are dependent on the polarity of its microenvironment.[8] Pyrene is hydrophobic and preferentially partitions into the nonpolar core of micelles. This change in environment leads to a change in its fluorescence emission spectrum, which can be used to determine the CMC.[8]

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) at a known concentration.

-

Prepare a stock solution of pyrene in a solvent like acetone (B3395972) or ethanol (B145695) (e.g., 0.2 mM).[9]

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying concentrations of this compound. This can be achieved by adding aliquots of the this compound stock solution to vials, evaporating the solvent under a stream of nitrogen, and then hydrating the resulting lipid film with the desired aqueous buffer.

-

To each this compound solution, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., in the micromolar range) to avoid self-quenching.[9] The final concentration of the organic solvent from the pyrene stock should be kept minimal.

-

-

Fluorescence Measurement:

-

Incubate the samples to allow for equilibration.

-

Using a spectrofluorometer, excite the pyrene in each sample at a wavelength of approximately 334 nm.[9]

-

Record the emission spectrum from approximately 350 nm to 450 nm.[9] Pay close attention to the intensities of the first vibronic peak (I1) at ~372 nm and the third vibronic peak (I3) at ~383 nm.[9]

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first peaks (I3/I1) for each this compound concentration.

-

Plot the I3/I1 ratio as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the point of maximum change in the I3/I1 ratio, indicating the partitioning of pyrene into the newly formed micelles.[10]

-

Pyrene Fluorescence Workflow for CMC Determination.

Surface Tensiometry

This classical method is based on the principle that surfactants lower the surface tension of a liquid.[11] As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change or a plateau in the surface tension.[11]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the this compound stock solution with the same buffer.

-

-

Instrumentation and Measurement:

-

Use a tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.[8]

-

Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of the pure buffer as a reference.

-

Measure the surface tension of each this compound dilution, starting from the lowest concentration and proceeding to the highest.

-

Ensure the plate or ring is thoroughly cleaned between each measurement to prevent cross-contamination.[8]

-

Maintain a constant temperature throughout the experiment.[8]

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.[8]

-

Surface Tensiometry Workflow for CMC Determination.

Role of Phosphatidylglycerol in Biological Systems

While a specific signaling pathway directly involving this compound micelles is not well-documented, the monomeric form of phosphatidylglycerol (PG) plays several crucial roles in cellular biology.

-

Pulmonary Surfactant: PG is a key component of pulmonary surfactant, where it is thought to be important for the spreading of the surfactant layer over the alveolar surface.[12]

-

Precursor for Cardiolipin: In both bacteria and eukaryotic mitochondria, PG serves as a precursor for the synthesis of cardiolipin, a dimeric phospholipid important for the structure and function of the inner mitochondrial membrane.[12]

-

Modulation of Membrane Protein Function: The lipid environment, including the presence of specific phospholipids like PG, can influence the function of integral membrane proteins.[13] For example, studies have shown that the activity of the intramembrane protease GlpG can be affected by the lipid composition of the surrounding membrane.[13][14]

-

General Role in Signaling: Phospholipids, as a class, are central to cellular signaling. They can be enzymatically cleaved to generate second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which regulate a multitude of cellular processes.[15][16] While specific signaling roles for PG are less defined than for phosphoinositides, its presence in cellular membranes makes it a potential player in the complex landscape of lipid-mediated signaling.

The diagram below illustrates the general principle of phospholipid-mediated signaling, which provides context for the potential involvement of lipids like PG.

General Phospholipid Signaling Pathway.

Conclusion

The critical micelle concentration is a fundamental property of this compound that governs its self-assembly and behavior in aqueous solutions. While a definitive CMC value of 0.13 mM has been established, it is crucial for researchers to recognize that this value is subject to change with variations in experimental conditions. The detailed experimental protocols for fluorescence spectroscopy and surface tensiometry provided in this guide offer robust methods for determining the CMC of this compound in specific systems. A deeper understanding of the factors influencing CMC and the biological roles of phosphatidylglycerol will continue to advance the application of this compound in drug delivery, membrane biophysics, and other areas of scientific research.

References

- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. nanoscience.com [nanoscience.com]

- 12. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 13. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 16. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

An In-depth Technical Guide to the Phase Transition of DLPG Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition behavior of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a significant anionic phospholipid in membrane research and drug delivery systems. This document details the thermodynamic properties of this compound, the influence of environmental factors on its phase transitions, and standardized experimental protocols for its characterization.

Introduction to this compound and its Phase Transitions

This compound is a glycerophospholipid distinguished by its glycerol (B35011) head group and two lauroyl (12:0) fatty acid chains. As a constituent of biological membranes and a component in liposomal formulations, understanding its physical state under various conditions is paramount.[1][2] Like other phospholipids (B1166683), this compound exhibits thermotropic phase transitions, shifting from a more ordered gel phase (Lβ') to a more disordered liquid crystalline phase (Lα) as temperature increases. This transition is characterized by a main transition temperature (Tm). Some phospholipids also exhibit a pre-transition (Tp) from a planar gel phase (Lβ') to a rippled gel phase (Pβ') before the main transition.

Thermodynamic Properties of this compound

The primary phase transition of this compound from the gel to the liquid crystalline state is a key parameter governing its behavior in bilayer systems.

| Thermodynamic Parameter | Value | References |

| Main Transition Temperature (Tm) | -3 to -5 °C | [3] |

| Pre-transition Temperature (Tp) | Not explicitly reported in the literature for this compound. For comparison, the longer-chain DPPG shows a pre-transition.[4] | |

| Enthalpy of Main Transition (ΔHm) | Data not available in the searched literature. | |

| Entropy of Main Transition (ΔSm) | Data not available in the searched literature. |

Influence of Environmental Factors on this compound Phase Transition

The phase behavior of this compound, an anionic lipid, is particularly sensitive to the surrounding ionic environment and pH.

Effect of Ions

Effect of pH

The charge state of the phosphate (B84403) group in the headgroup of this compound is dependent on the pH of the surrounding medium. Changes in pH can therefore alter the electrostatic interactions between lipid headgroups, affecting bilayer packing and, consequently, the phase transition temperature. For some zwitterionic phospholipids like DMPC, a decrease in pH has been shown to increase the main transition temperature.[6] For anionic lipids, protonation of the phosphate group at low pH can reduce electrostatic repulsion between headgroups, leading to tighter packing and an increase in Tm.[7] Specific quantitative data detailing the pH-dependent Tm shift for this compound is not available in the surveyed literature.

Experimental Protocols for Characterizing this compound Phase Transitions

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.[8][9]

Protocol for this compound Liposome (B1194612) Analysis:

-

Liposome Preparation:

-

Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature well above the Tm of this compound (e.g., 25 °C). The lipid concentration is typically in the range of 1-10 mg/mL.

-

Vortex the suspension to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above Tm.[10]

-

-

DSC Measurement:

-

Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

-

Use the same buffer as a reference.

-

Seal the pans hermetically.

-

Equilibrate the sample at a starting temperature well below the expected Tm (e.g., -25 °C).

-

Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm (e.g., 15 °C).[11]

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition (ΔH).[12] The entropy of the transition (ΔS) can then be calculated using the equation ΔS = ΔH / Tm (in Kelvin).

-

X-Ray Diffraction

X-ray diffraction provides detailed information about the structure of the lipid bilayer, including its thickness and the packing of the acyl chains in both the gel and liquid crystalline phases.[13]

Protocol for Oriented this compound Multilayers:

-

Sample Preparation:

-

Prepare a solution of this compound in an appropriate organic solvent mixture (e.g., chloroform/trifluoroethanol).

-

Deposit the solution onto a clean, flat substrate (e.g., a silicon wafer or glass slide).

-

Use a "rock and roll" method, which involves gentle, controlled movement during solvent evaporation to create well-oriented, thick stacks of lipid bilayers.[14]

-

Fully hydrate the oriented sample in a humidity-controlled chamber at a temperature above Tm.

-

-

X-ray Scattering Measurement:

-

Mount the hydrated sample in a temperature-controlled stage on the X-ray beamline.[15][16][17][18]

-

Collect scattering data at various temperatures below and above the Tm of this compound.

-

The resulting diffraction pattern will show a series of Bragg peaks in the small-angle X-ray scattering (SAXS) region, which correspond to the lamellar repeat spacing of the bilayers.

-

In the wide-angle X-ray scattering (WAXS) region, a sharp peak in the gel phase indicates ordered acyl chain packing, which broadens into a diffuse signal in the liquid crystalline phase.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-invasive technique to probe the conformational order of the acyl chains of lipids. The frequency of the C-H stretching vibrations is sensitive to the trans/gauche isomerization of the acyl chains.[19]

Protocol for this compound Liposome Analysis:

-

Sample Preparation:

-

Prepare a hydrated suspension of this compound liposomes (MLVs or LUVs) as described in the DSC protocol.

-

Place a small aliquot of the liposome suspension between two CaF2 or BaF2 windows separated by a thin spacer.

-

-

FTIR Measurement:

-

Place the sample holder in a temperature-controlled cell within the FTIR spectrometer.

-

Record FTIR spectra over a range of temperatures spanning the phase transition of this compound.

-

Focus on the symmetric (νs(CH2)) and asymmetric (νas(CH2)) stretching vibrations of the methylene (B1212753) groups, typically found around 2850 cm-1 and 2920 cm-1, respectively.

-

A sharp increase in the frequency of these bands indicates an increase in the number of gauche conformers and thus the transition from the gel to the liquid crystalline phase. The midpoint of this frequency shift corresponds to the Tm.[20]

-

Biological Relevance and Signaling

While the direct involvement of the phase transition of this compound in specific signaling pathways is not extensively documented, its presence in biological membranes and its anionic nature suggest important roles in membrane protein function and cellular signaling. For instance, this compound has been used in model membranes to study the activity of membrane-associated enzymes like the glycosyltransferase GumK, which is involved in the biosynthesis of xanthan gum. In these studies, a membrane composition including this compound was used to mimic the bacterial inner membrane, highlighting the importance of the lipid environment for enzyme function.[21] The formation of lipid domains, which can be influenced by the phase state of individual lipids, is also known to be critical for the organization of signaling platforms in cell membranes.[22]

Conclusion

The phase transition of this compound is a critical parameter influencing its application in model membrane systems and drug delivery vehicles. While its main transition temperature is well-established, further research is needed to fully characterize its pre-transition behavior and the thermodynamic parameters associated with these transitions. Moreover, quantitative studies on the effects of ions and pH on this compound's phase behavior will provide a more complete understanding of its properties in physiologically relevant environments. The experimental protocols outlined in this guide provide a standardized framework for researchers to investigate the rich and complex phase behavior of this important phospholipid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calcium-induced phase separation phenomena in multicomponent unsaturated lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pH on the phase behavior of DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low pH induces an interdigitated gel to bilayer gel phase transition in dihexadecylphosphatidylcholine membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ucm.es [ucm.es]

- 10. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. researchgate.net [researchgate.net]

- 13. xenocs.com [xenocs.com]

- 14. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of liposome encapsulating proteins characterized by X-ray scattering and shell-modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small Angle X-ray and Neutron Scattering: Powerful Tools for Studying the Structure of Drug-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. flore.unifi.it [flore.unifi.it]

- 18. mdpi.com [mdpi.com]

- 19. Conformational disorder in unsaturated phospholipids by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Computational characterization of the xanthan gum glycosyltransferase GumK | PLOS Computational Biology [journals.plos.org]

- 22. mdpi.com [mdpi.com]

The Biophysical Role of DLPG in Model Membranes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-L-glycerol (DLPG) is a synthetic anionic phospholipid that has become an invaluable tool in membrane biophysics research. Its well-defined structure, featuring two 12-carbon lauroyl chains, provides a stable and reproducible model system for investigating a wide range of membrane-related phenomena.[1][2] This technical guide provides a comprehensive overview of this compound's properties, its applications in creating model membranes, and detailed experimental protocols for its characterization and use in studying molecular interactions. This compound's ability to form stable liposomes makes it a crucial component in drug delivery systems and vaccine formulations.[1]

Core Properties of this compound

This compound's utility in biophysical studies stems from its distinct physicochemical properties. These characteristics influence the behavior of this compound-containing model membranes, including their phase behavior, fluidity, and surface charge.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating comparison with other common phospholipids (B1166683).

| Property | Value | Units | Notes and References |

| Molecular Formula | C29H56O10PNa | - | [] |